Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate
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Overview
Description
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a thieno[2,3-b]pyrazine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of an amino group at the 7th position and a carboxylate ester group at the 6th position further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate typically involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method utilizes either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar Pd-catalyzed cross-coupling reactions. The scalability of these reactions would depend on the availability of starting materials, optimization of reaction conditions, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antitumor properties.
Mechanism of Action
The mechanism by which Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate exerts its effects, particularly its antitumor activity, involves the inhibition of cell growth and induction of apoptosis in tumor cells . The compound interacts with specific molecular targets and pathways, leading to cell cycle arrest and programmed cell death. The exact molecular targets and pathways are still under investigation, but the compound’s ability to selectively inhibit tumor cell growth without significant toxicity to non-tumor cells is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: Shares a similar core structure but lacks the ethyl group at the 2nd position.
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These derivatives have various (hetero)aryl groups attached to the amino group, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-3-5-4-12-9-7(13-5)6(11)8(16-9)10(14)15-2/h4H,3,11H2,1-2H3 |
InChI Key |
AJWCGUFMEOJROL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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